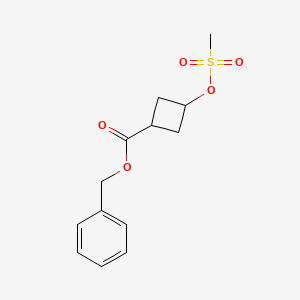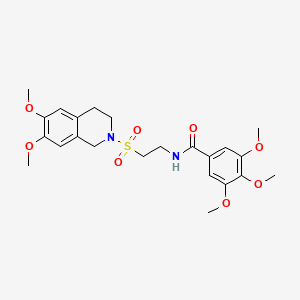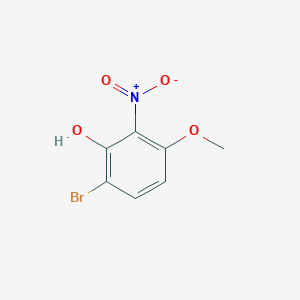![molecular formula C9H9BrO2S B2376614 3-[(2-Bromophenyl)sulfanyl]propanoic acid CAS No. 926200-07-9](/img/structure/B2376614.png)
3-[(2-Bromophenyl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromophenyl)sulfanyl]propanoic acid is a chemical compound with the CAS Number: 926200-07-9 . It has a molecular weight of 261.14 . It is primarily used in the field of medicinal chemistry. It is a nonsteroidal anti-inflammatory drug (NSAID) derivative that contains a thiol (sulfhydryl) group, which is known to exhibit potent antioxidant activity.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C9H9BrO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Structural and Molecular Analysis
Single-Crystal X-Ray Analysis : The compound has been studied for its structural composition, with single-crystal X-ray analysis providing unambiguous structure determination. This is vital in understanding the molecular makeup and potential applications of the compound (Kumarasinghe, Hruby, & Nichol, 2009).
Evaluation of Intermolecular Interactions : The study of intermolecular interactions in derivatives of this compound, such as bromophenol derivatives, plays a crucial role in determining supramolecular motifs and crystal diversity. This is important in material science and crystallography (Jacob, Piedade, Robalo, & Duarte, 2011).
Catalysis and Chemical Synthesis
Use as a Catalyst : The compound has applications in catalyzing various chemical reactions. For instance, it has been used as a recyclable catalyst in the synthesis of bis(pyrazolones) and for the formylation and acetylation of alcohols under heterogeneous conditions (Tayebi, Baghernejad, Saberi, & Niknam, 2011), (Niknam & Saberi, 2009).
Synthesis of Bioactive Compounds : Its derivatives have been utilized in synthesizing novel bioactive compounds, such as thiazolidin-4-ones and thiazan-4-one, which are important in medicinal chemistry (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
Solid Phase Peptide Synthesis
- Use in Solid Phase Peptide Synthesis : A derivative of the compound, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid, has been developed as a safety catch linker in solid phase peptide synthesis. This has implications in peptide drug development and synthesis (Erlandsson & Undén, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-bromophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCSORIDXSAJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2376535.png)


![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376543.png)


![Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B2376546.png)

![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(4-methylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2376548.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2376549.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2376551.png)

